Cas no 109942-16-7 (5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one)

5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
-
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136470-10.0g |
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 95.0% | 10.0g |
$2209.0 | 2025-02-21 | |
TRC | B401285-10mg |
5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B401285-50mg |
5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 50mg |
$ 160.00 | 2022-06-07 | ||
TRC | B401285-100mg |
5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 100mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-136470-2.5g |
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 95.0% | 2.5g |
$1008.0 | 2025-02-21 | |
Enamine | EN300-136470-5.0g |
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 95.0% | 5.0g |
$1488.0 | 2025-02-21 | |
Enamine | EN300-7528715-100mg |
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 95.0% | 100mg |
$144.0 | 2023-09-30 | |
A2B Chem LLC | AV61298-2.5g |
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 95% | 2.5g |
$1097.00 | 2024-04-20 | |
A2B Chem LLC | AV61298-250mg |
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 95% | 250mg |
$252.00 | 2024-04-20 | |
A2B Chem LLC | AV61298-500mg |
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
109942-16-7 | 95% | 500mg |
$447.00 | 2024-04-20 |
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one 関連文献
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-oneに関する追加情報
Recent Advances in the Study of 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (CAS: 109942-16-7)
The compound 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (CAS: 109942-16-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural framework, featuring a tetrahydropyrimidinone core with a sulfanylidene group, makes it a versatile scaffold for the development of novel inhibitors targeting enzymes such as kinases and proteases. Researchers have also explored its potential as a precursor for the synthesis of heterocyclic compounds with antimicrobial and anti-inflammatory properties.
One of the most notable advancements in the study of 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is its application in the development of kinase inhibitors. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study reported that these derivatives showed promising anti-proliferative effects in cancer cell lines, suggesting their potential as lead compounds for anticancer drug development.
In addition to its role in kinase inhibition, the compound has also been investigated for its antimicrobial properties. A 2023 study in the European Journal of Medicinal Chemistry revealed that certain analogs of 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a promising candidate for the development of new antibiotics.
Another area of interest is the compound's potential application in the treatment of inflammatory diseases. Recent preclinical studies have shown that derivatives of 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can modulate the activity of key inflammatory mediators, such as NF-κB and COX-2. These findings suggest that the compound could serve as a scaffold for the development of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
The synthesis of 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one has also seen significant advancements. Recent publications have described more efficient and scalable synthetic routes, utilizing green chemistry principles to minimize environmental impact. For instance, a 2022 study in Organic Process Research & Development reported a one-pot synthesis method that significantly reduced the use of hazardous reagents and improved overall yield, making the compound more accessible for further research and development.
Despite these promising developments, challenges remain in the optimization of 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one derivatives for clinical use. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through further structure-activity relationship (SAR) studies and medicinal chemistry optimization. However, the compound's versatility and demonstrated biological activities make it a valuable candidate for continued investigation in the field of drug discovery.
In conclusion, 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (CAS: 109942-16-7) represents a promising scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer, bacterial infections, and inflammatory conditions. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological properties, paving the way for its potential translation into clinical applications.
109942-16-7 (5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one) 関連製品
- 1540803-19-7(2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid)
- 2228687-41-8(2-(3-amino-2,2-difluoropropyl)-4-fluoro-N,N-dimethylaniline)
- 2138076-47-6(5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde)
- 1260604-07-6(Boc-2-fluoro-D-homophenylalanine)
- 1261810-73-4(methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate)
- 1261831-26-8(6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde)
- 1361733-50-7(2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile)
- 2228927-80-6(1-amino-3-(4-bromo-3,5-dimethylphenyl)propan-2-ol)
- 32476-67-8(Periplocymarin)
- 878076-60-9(2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)




